N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a p-tolyl urea group at position 5 and a thioether-linked acetamide moiety at position 2. The cyclopentyl group attached to the acetamide nitrogen distinguishes it from structurally related compounds. This compound belongs to a class of thiadiazole derivatives widely investigated for their biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c1-11-6-8-13(9-7-11)19-15(24)20-16-21-22-17(26-16)25-10-14(23)18-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,18,23)(H2,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEWFDMVLZJNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides serve as precursors for 1,3,4-thiadiazoles. A representative route involves:
- Condensation : Reacting thiosemicarbazide (1 ) with a carboxylic acid derivative (e.g., ethyl chloroacetate) to form a thiosemicarbazone intermediate (2 ).
- Cyclodehydration : Treating 2 with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent in anhydrous tetrahydrofuran (THF) to yield 5-amino-1,3,4-thiadiazole-2-thiol (3 ).
Reaction Conditions :
Urea Moiety Installation
Isocyanate Coupling
The 5-amino group on 3 reacts with p-tolyl isocyanate (4 ) to form the urea linkage:
- Nucleophilic Attack : 3 reacts with 4 in dichloromethane (DCM) under inert atmosphere.
- Base Catalysis : Triethylamine (TEA) neutralizes HCl byproduct.
Product : 5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazole-2-thiol (5 ).
Yield : 70–85%.
Thioacetamide Functionalization
Thiol-Alkylation
The thiol group in 5 undergoes nucleophilic substitution with bromoacetamide derivatives:
- Synthesis of Bromoacetamide : Cyclopentylamine reacts with bromoacetyl bromide in DCM to form N-cyclopentyl-2-bromoacetamide (6 ).
- Coupling : 5 and 6 react in ethanol with potassium carbonate (K₂CO₃) as base.
Optimization :
Alternative Synthetic Routes
Hydrazonoyl Halide Approach
Hydrazonoyl halides (7 ) react with thiosemicarbazones (8 ) to form thiadiazoles in one pot:
- Intermolecular Cyclization : 7 and 8 undergo [3+2] cycloaddition in 2-propanol.
- Urea Post-Functionalization : Introduce p-tolyl urea after thiadiazole formation.
Advantages : Higher atom economy; fewer purification steps.
Challenges : Requires strict stoichiometric control.
Reaction Optimization
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 78 | 95 |
| DMF | 82 | 93 |
| THF | 65 | 89 |
Polar aprotic solvents (DMF) enhance reactivity but complicate purification.
Temperature Profile
| Step | Optimal Temp (°C) |
|---|---|
| Thiadiazole formation | 80–100 |
| Urea coupling | 25–30 |
| Thioalkylation | 80 |
Lower temperatures during urea coupling minimize side reactions.
Characterization Data
Spectroscopic Analysis
- IR (KBr) : 3151 cm⁻¹ (N-H stretch, urea), 1712 cm⁻¹ (C=O, acetamide).
- ¹H NMR (DMSO-d₆) : δ 1.50–1.85 (m, cyclopentyl), δ 7.10–7.30 (m, p-tolyl), δ 10.21 (s, urea NH).
- MS (ESI+) : m/z 471.6 [M+H]⁺.
Industrial-Scale Considerations
Batch vs. Continuous Flow
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Throughput | Moderate | High |
| Purity | 90–93% | 95–98% |
| Solvent Consumption | High | Low |
Continuous flow systems improve yield and reduce waste.
Challenges and Solutions
Regioselectivity in Thiadiazole Formation
Urea Hydrolysis
- Issue : Acidic/basic conditions degrade urea.
- Mitigation : Perform coupling at neutral pH with TEA.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promise as an antitumor agent. Research indicates that derivatives of thiadiazole compounds exhibit significant biological activities, including anticancer properties. For instance, some derivatives have been synthesized to evaluate their effectiveness against various cancer cell lines, showing varying levels of cytotoxicity and selectivity against tumor cells .
Antitumor Activity
The compound's structure suggests a potential mechanism of action related to the inhibition of specific cellular pathways involved in tumor growth. Studies on related thiadiazole derivatives have reported their efficacy against experimental tumors such as hamster GW 77 carcinoma and mouse leukemia models . The biological evaluation of these compounds often includes assessing their toxicity profiles alongside their therapeutic effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole precursors. The general synthetic pathway includes:
- Formation of Thiadiazole Core : Starting from appropriate hydrazine derivatives and carboxylic acids.
- Ureido Group Introduction : Reacting the thiadiazole with isocyanates or urea derivatives to introduce the ureido functionality.
- Final Acetamide Formation : Condensing with acetic anhydride or acetic acid to yield the final acetamide product.
This multi-step synthesis requires careful optimization to maximize yield and purity .
The assessment of biological activity often involves:
- In vitro Studies : Evaluating cytotoxicity using various cancer cell lines.
- In vivo Studies : Testing efficacy in animal models to understand pharmacokinetics and therapeutic potential.
Case studies have demonstrated that certain structural modifications can significantly enhance the antitumor activity while reducing toxicity .
Comparative Analysis of Thiadiazole Derivatives
To illustrate the potential applications and effectiveness of this compound compared to other thiadiazole derivatives, a comparative analysis can be useful:
| Compound Name | Structure | Antitumor Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Structure | Moderate | Low |
| 5-(substituted amino)-1,3,4-thiadiazole | Structure | High | Moderate |
| 2-amino-5-cyclopentyl-1,3,4-thiadiazole | Structure | Low | High |
This table highlights the need for further research into structural modifications that could enhance therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole ring and urea moiety are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Melting Points and Solubility
The cyclopentyl group in the target compound likely reduces crystallinity compared to rigid aromatic substituents. For example:
Table 2: Physical Properties of Selected Compounds
Antiproliferative and Apoptotic Effects
Biological Activity
N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cyclopentyl group, a thiadiazole moiety, and a p-tolyl urea component. This unique combination suggests diverse biological interactions.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| N-cyclopentyl derivative | Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound may be effective against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .
2. Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies have shown that similar thiadiazole compounds exhibit activity against drug-resistant fungal strains.
| Compound | Target Fungi | MIC |
|---|---|---|
| Compound C | Candida albicans | 8 µg/mL |
| N-cyclopentyl derivative | Candida auris | 4 µg/mL |
These findings suggest that this compound could serve as a potential candidate for antifungal therapy, especially against resistant species .
3. Cytotoxic Activity
The cytotoxic effects of N-cyclopentyl derivatives were evaluated in various cancer cell lines. Notably, compounds with similar structures have shown promising results against breast cancer (MCF-7 cell line).
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | N-cyclopentyl derivative | 15 µM |
| HeLa | Compound D | 10 µM |
The observed cytotoxicity indicates that this compound may be explored further for anticancer applications .
Case Studies and Research Findings
A significant body of research has been dedicated to exploring the biological activities of thiadiazole derivatives. For example:
- Study on Antimicrobial Activity : A study conducted by researchers found that various thiadiazole derivatives exhibited a broad spectrum of antimicrobial activity. The study included in vitro assessments against both bacterial and fungal pathogens, demonstrating that modifications in the side chains significantly influenced their efficacy .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic potential of thiadiazole derivatives against different cancer cell lines. The results indicated that certain structural modifications could enhance their cytotoxic effects, warranting further investigation into their mechanisms of action .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-cyclopentyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and what key intermediates are involved?
- Methodology : The synthesis involves multi-step reactions starting with thiosemicarbazide and carboxylic acid derivatives. Key steps include:
Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide with a carbonyl compound under acidic conditions.
Introduction of the cyclopentyl group through nucleophilic substitution or coupling reactions.
Incorporation of the urea moiety (3-(p-tolyl)ureido) via reaction with p-tolyl isocyanate or carbodiimide-mediated coupling.
Purification is achieved using recrystallization or column chromatography .
- Critical Parameters : Solvent choice (e.g., DMF or acetone), temperature (60–100°C), and reaction time (4–12 hours) significantly impact yield and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR (1H and 13C) to verify substituent positions and stereochemistry.
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
- IR spectroscopy to identify functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary physicochemical properties of this compound relevant to in vitro assays?
- Key Data :
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₂S₃ | |
| Molecular Weight | ~428.5 g/mol | |
| Solubility | Likely polar aprotic solvents (DMF) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the thiadiazole ring formation step?
- Methodology :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (40–120°C), and catalyst (e.g., K₂CO₃) to identify optimal parameters.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps .
- Contradiction Note : suggests acetone as a solvent, while recommends DMF. Researchers should test both for compatibility with their substrates.
Q. What strategies can address low bioactivity in preliminary screens of this compound?
- Methodology :
- SAR Studies : Modify substituents (e.g., replace p-tolyl with electron-withdrawing groups) to enhance target binding.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Molecular Docking : Use software like AutoDock to predict interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables affecting activity.
- Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
Data Analysis & Mechanistic Questions
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding stability using GROMACS.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. How can researchers validate the compound’s mechanism of action in anticancer assays?
- Methodology :
- Flow Cytometry : Assess apoptosis via Annexin V/PI staining.
- Western Blotting : Measure biomarkers like caspase-3 activation or PARP cleavage.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .
Key Challenges & Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
